molecular formula C15H13NO5S B098695 2-Acetylaminofluorene-N-sulfate CAS No. 16808-85-8

2-Acetylaminofluorene-N-sulfate

Cat. No. B098695
CAS RN: 16808-85-8
M. Wt: 319.3 g/mol
InChI Key: VAQHXJKAFOKQTD-UHFFFAOYSA-N
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Description

2-Acetylaminofluorene-N-sulfate (AAF-N-SO4) is a synthetic compound that has been widely used in scientific research to study the mechanism of action of carcinogens. It is a metabolite of the carcinogen 2-acetylaminofluorene (AAF) and is often used as a model compound to study the effects of AAF on living organisms.

Scientific Research Applications

Metabolism and Carcinogenicity

2-Acetylaminofluorene-N-sulfate plays a significant role in the metabolism and potential carcinogenicity of N-hydroxy-2-acetylaminofluorene. Studies indicate that the formation of highly reactive ester 2-acetylaminofluorene-N-sulfate in the rat liver, suggested as an ultimate reactive and carcinogenic metabolite, is increased by the presence of sulfate ion. This demonstrates its vital role in the toxicity of the carcinogen (DeBaun, Smith, Miller, & Miller, 1970).

Enzymatic Activity

The enzyme N-hydroxy-2-acetylaminofluorene sulfotransferase, which catalyzes the transfer of sulfate from active sulfate to N-hydroxy-2-acetylaminofluorene, forming acetylaminofluorene N-sulfate, has been characterized. Its activity was significantly higher in male rat livers compared to females, indicating sex-specific variations in its enzymatic activity (Wu & Straub, 1976).

Biotransformation and Gender Differences

Research on cultured rat hepatocytes revealed gender differences in the biotransformation of 2-acetylaminofluorene. Male rat hepatocytes predominantly formed sulfate conjugates, while female hepatocytes formed more glucuronide conjugates. These findings suggest gender-specific metabolic pathways in the detoxification of harmful substances (Mcqueen, Miller, & Williams, 1986).

Interaction with RNA and Glutathione

The interaction of 2-acetylaminofluorene-N-sulfate with RNA and glutathione has been studied, suggesting the formation of two reactive intermediates with differing reactivities towards these molecules. This research enhances the understanding of how such compounds interact at the molecular level within biological systems (van den Goorbergh, Meerman, de Wit, & Mulder, 1985).

Genetic Toxicity

Extensive studies have been conducted on the genetic toxicity of 2-acetylaminofluorene, its metabolites, and model metabolites. These studies are crucial in understanding the mutagenic and carcinogenic properties of such compounds and their interactions with DNA (Heflich & Neft, 1994).

properties

CAS RN

16808-85-8

Product Name

2-Acetylaminofluorene-N-sulfate

Molecular Formula

C15H13NO5S

Molecular Weight

319.3 g/mol

IUPAC Name

[acetyl(9H-fluoren-2-yl)amino] hydrogen sulfate

InChI

InChI=1S/C15H13NO5S/c1-10(17)16(21-22(18,19)20)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9H,8H2,1H3,(H,18,19,20)

InChI Key

VAQHXJKAFOKQTD-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)OS(=O)(=O)O

Canonical SMILES

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)OS(=O)(=O)O

Other CAS RN

16808-85-8

synonyms

2-AAF-N-S
2-acetylaminofluorene-N-sulfate
N-(sulfooxy)-2-FAA
N-(sulfooxy)-2-fluorenylacetamide
N-sulfonoxy-2-AAF
N-sulfooxy-2-acetylaminofluorene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Acetylaminofluorene-N-sulfate
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Reactant of Route 6
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